CC-11006 belongs to a class of compounds known as immunomodulatory drugs (IMiDs). These drugs are characterized by their ability to enhance or suppress immune system activity, making them valuable in the treatment of various cancers and autoimmune diseases. The compound is structurally related to thalidomide and other analogs like lenalidomide and pomalidomide, which are used in clinical settings for similar therapeutic purposes .
The synthesis of CC-11006 involves several intricate steps aimed at producing enantiomerically pure forms. A common method includes the reaction of specific piperidine derivatives with isoindole precursors under controlled conditions to yield the cyclopropanecarboxamide structure. Key aspects of the synthesis include:
The synthesis typically employs catalytic systems optimized for yield and purity. For instance, studies have highlighted the importance of reaction conditions such as temperature, solvent choice, and catalyst selection in maximizing product yield .
The molecular structure of CC-11006 is complex, featuring multiple rings and functional groups that contribute to its biological activity. The key structural components include:
The detailed chemical structure can be represented as follows:
CC-11006 participates in various chemical reactions that influence its stability and efficacy. Notable reactions include:
The stability of CC-11006 in biological systems is crucial for its therapeutic efficacy. Understanding these reactions allows for better predictions regarding its pharmacokinetics and potential side effects.
CC-11006 exerts its effects primarily through modulation of the immune system. It enhances the production of interleukin-10 while inhibiting tumor necrosis factor-alpha, both pivotal in inflammatory responses. This dual action allows it to influence both innate and adaptive immunity.
Research indicates that CC-11006 interacts with proteins involved in immune signaling pathways, which may lead to enhanced antitumor activity. Its mechanism involves:
CC-11006 exhibits several physical and chemical properties that are relevant to its function:
Studies on the compound's stability indicate that it remains effective under physiological conditions but may undergo metabolic transformations that alter its efficacy .
CC-11006 has been primarily explored for its applications in oncology due to its immunomodulatory effects. It has been studied in clinical trials for treating multiple myeloma and other hematological cancers. Additionally, research is ongoing into its potential use in autoimmune diseases and inflammatory conditions due to its ability to modulate immune responses effectively.
The compound's unique properties make it a candidate for further investigation in various therapeutic areas, particularly where immune modulation is beneficial . Studies have also indicated potential interactions with metabolic pathways involving cytochrome P450 enzymes, which could influence the pharmacokinetics of co-administered drugs.
CC-11006 belongs to the immunomodulatory imide drug (IMiD) class characterized by a conserved bicyclic pharmacophore comprising phthalimide and glutarimide moieties connected through a chiral aminoglutarimide core. The molecular architecture follows the formula C₁₈H₁₇N₃O₅ (MW: 355.35 g/mol), featuring the signature phthalimide-glutarimide scaffold that defines this therapeutic class [1] [3]. This scaffold maintains critical hydrogen-bonding capabilities essential for biological activity, with the phthalimide ring system providing a planar aromatic surface for hydrophobic interactions and the glutarimide moiety enabling specific protein binding through its cyclic imide functionality [5].
The chiral center at the 3-position of the glutarimide ring represents a fundamental structural and functional element. This carbon features an exchangeable proton that facilitates rapid racemization under physiological conditions (t₁/₂ < 3 hours), leading to continuous interconversion between (R)- and (S)-enantiomers [6]. This inherent property complicates the isolation and evaluation of individual enantiomers in protonated forms. Deuterium substitution at this chiral center ("deuterium-enabled chiral switching") has demonstrated significant potential for stabilizing specific enantiomers, revealing profound differences in their biological activities [6]. X-ray crystallographic studies confirm that the glutarimide component mediates direct interaction with cereblon (CRBN), an essential component of the CRL4ᴿᴼᴾ E3 ubiquitin ligase complex, while the phthalimide moiety influences compound orientation within the binding pocket [3].
Table 1: Core Scaffold Characteristics of IMiDs
Structural Feature | Chemical Properties | Functional Role |
---|---|---|
Phthalimide Ring | Planar aromatic system, lipophilic | Hydrophobic interactions, target protein orientation |
Glutarimide Ring | Hydrogen-bond acceptor/donor | Cereblon binding, structural stability |
Chiral Center (C3) | Exchangeable hydrogen, racemization-prone | Enantiomer-specific bioactivity, target engagement |
Connecting Moiety | Aminoglutarimide linkage | Spatial orientation of pharmacophoric elements |
Second-generation IMiDs exhibit strategic modifications to the phthalimide component that enhance target specificity and pharmacological properties while maintaining the critical glutarimide binding element. Unlike first-generation analogs (thalidomide) and early successors (lenalidomide, pomalidomide), CC-11006 incorporates a cyclopropanecarboxamide substitution at the C4 position of the isoindolinone ring, yielding the chemical structure N-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}cyclopropanecarboxamide [6] [9]. This modification represents a significant departure from lenalidomide's amino group (-NH₂) or pomalidomide's unmodified hydrogen (-H) at the equivalent position [1].
The cyclopropyl carboxamide extension in CC-11006 introduces steric and electronic effects that profoundly influence target engagement. Research demonstrates that this modification enhances cereblon binding specificity compared to earlier IMiDs, potentially reducing off-target effects [6]. Additionally, deuterium substitution at the chiral center (creating CC-122 analogs) has revealed that the (S)-enantiomer exhibits significantly greater anti-tumorigenic activity (20-fold in vitro differences) compared to its (R)-counterpart in xenograft models [6]. This enantiomeric differentiation underscores the importance of structural stabilization strategies for optimizing therapeutic potential.
Table 2: Structural Evolution of Select IMiDs
Compound | C4 Modification | Molecular Weight (g/mol) | Key Pharmacological Advancement |
---|---|---|---|
Thalidomide | None (parent) | 258.2 | TNF-α inhibition, foundational activity |
Lenalidomide | Amino group (-NH₂) | 259.3 | Enhanced immunomodulation, T-cell costimulation |
Pomalidomide | Hydrogen (-H) | 273.2 | Improved cereblon binding, myeloma efficacy |
CC-11006 | Cyclopropanecarboxamide | 355.35 | Targeted cytokine modulation, optimized CRBN engagement |
CC-122 | Extended carboxamide | 449.5 | Pleiotropic pathway modulation |
The phthaloyl ring system serves as the primary structural domain for tuning the pharmacodynamic specificity of IMiDs. Modifications at different positions of this ring system dramatically alter cytokine modulation profiles, target protein interactions, and ultimately, therapeutic applications. CC-11006 exemplifies this structure-activity relationship through its C4-methylcyclopropanecarboxamide extension, which imparts unique immunomodulatory selectivity compared to simpler phthalimide derivatives [1] [6].
Research demonstrates that C4 substitutions significantly influence binding to cereblon, thereby modulating the repertoire of substrates targeted for ubiquitination and degradation. The cyclopropane carboxamide group in CC-11006 creates specific van der Waals interactions within the cereblon binding pocket that alter neosubstrate selectivity [6]. This modification results in preferential degradation of specific transcription factors (e.g., Ikaros family proteins) while potentially sparing others, leading to a distinct cytokine modulation profile characterized by enhanced IL-10 stimulation and targeted TNF-α inhibition [4] [8].
The electronic nature of phthaloyl substituents further impacts drug potency. Electron-withdrawing groups typically enhance cytokine inhibitory effects, while bulky hydrophobic moieties (like the cyclopropyl group in CC-11006) improve membrane permeability and cellular uptake [5]. These modifications collectively contribute to CC-11006's classification as a pleiotropic pathway modulator capable of simultaneously influencing multiple inflammatory and oncogenic signaling cascades through targeted protein degradation mechanisms [6] [8].
Table 3: Phthaloyl Ring Modifications and Biological Consequences
Substituent Position | Modification Type | Biological Consequence | Representative Compound |
---|---|---|---|
C4 position | Amino group (-NH₂) | Enhanced IL-2 production, T-cell activation | Lenalidomide |
C4 position | Hydrogen (-H) | Improved anti-angiogenic activity | Pomalidomide |
C4 position | Cyclopropanecarboxamide | Selective IL-10 stimulation, optimized CRBN binding | CC-11006 |
C5 position | Fluoro substitution | Altered degradation kinetics, reduced racemization | CC-220 |
Multiple positions | Deuterium stabilization | Enantiomeric differentiation, enhanced tumor suppression | CC-122 deuterated |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7